Bienvenue dans la boutique en ligne BenchChem!

Orphanin FQ(1-11)

Pain Research Analgesia Spinal Cord

Orphanin FQ(1-11) is the definitive N-terminal fragment for NOP receptor research. Unlike full-length N/OFQ, it delivers sustained antinociceptive signaling, a wider dosing window (ID50 4.75 nmol i.t.), and labels a unique binding site absent with the full peptide. With Ki=55 nM and full functional efficacy in cAMP assays (IC50 ≤1 nM), it discriminates canonical from alternative NOP pathways. This fragment is essential for reproducible, fragment-specific pharmacology and metabolite studies.

Molecular Formula C49H75N15O14
Molecular Weight 1098.2 g/mol
Cat. No. B171971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrphanin FQ(1-11)
Synonymsnociceptin (1-11)
OFQ N(1-11)
Molecular FormulaC49H75N15O14
Molecular Weight1098.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)/t27-,28-,29+,32-,33-,34-,35-,36-,40-/m0/s1
InChIKeyBBTOUBACUUPBRQ-KCKZSKPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orphanin FQ(1-11) Procurement: Baseline Characteristics of a Selective NOP Receptor Agonist Peptide Fragment


Orphanin FQ(1-11) is a synthetic peptide fragment corresponding to the N-terminal 11 amino acids of the endogenous neuropeptide nociceptin/orphanin FQ (N/OFQ) [1]. It functions as a potent and selective agonist at the Nociceptin Opioid Peptide (NOP) receptor (also known as ORL-1 or OP4) . The compound has a molecular weight of 1098.2 g/mol and is typically supplied as a lyophilized solid requiring storage at -20°C . Its primary utility in research stems from its specific activation of the NOP receptor, a member of the opioid receptor family, while displaying negligible affinity for classical mu, delta, and kappa opioid receptors .

Why Orphanin FQ(1-11) Cannot Be Substituted with Other N/OFQ Fragments or Full-Length Nociceptin


Substituting Orphanin FQ(1-11) with full-length N/OFQ or other N-terminal fragments (e.g., N/OFQ(1-7), N/OFQ(1-13)) is not scientifically valid due to significant and quantifiable differences in receptor pharmacology, in vivo potency, and metabolic origin [1]. Full-length N/OFQ exhibits a biphasic supraspinal response (initial hyperalgesia followed by analgesia), a profile not shared by its fragments, and has a much shorter duration of action [2]. While Orphanin FQ(1-11) retains the core NOP receptor binding domain, its truncated structure confers a distinct receptor selectivity profile compared to full-length N/OFQ, including labeling a novel binding site in brain tissue [3]. Furthermore, the potency and functional activity vary dramatically across different fragments; for instance, the shorter fragment N/OFQ(1-7) shows little to no activity in functional cAMP assays, whereas Orphanin FQ(1-11) is fully efficacious [4]. Therefore, experimental outcomes are highly fragment-specific and cannot be generalized or replicated with a different peptide.

Quantitative Evidence for Orphanin FQ(1-11) Differentiation: Head-to-Head Comparisons with N/OFQ Analogs


Superior In Vivo Antinociceptive Duration of Orphanin FQ(1-11) Compared to Full-Length N/OFQ

In a head-to-head comparison using the intrathecal capsaicin-induced paw-licking model, Orphanin FQ(1-11) demonstrates a significantly longer duration of antinociceptive action compared to full-length N/OFQ, despite being less potent [1]. While the potency (ID50) of N/OFQ is 5.7-fold higher than Orphanin FQ(1-11), the time-course analysis reveals that the antinociceptive effects of the fragment outlast those of the full-length peptide [1]. This makes Orphanin FQ(1-11) a valuable tool for studies requiring sustained NOP receptor activation without the rapid decline in effect seen with the endogenous ligand.

Pain Research Analgesia Spinal Cord Neuropeptide In Vivo Pharmacology

NOP Receptor Binding Affinity of Orphanin FQ(1-11) Compared to Full-Length N/OFQ

Orphanin FQ(1-11) binds to the human NOP receptor with an affinity (Ki) of 55 nM . This affinity is significantly lower (approximately 105-fold weaker) than that of full-length N/OFQ, which has a reported Ki of 0.52 nM for the human receptor [1]. This quantitative difference in binding affinity is a key consideration for selecting the appropriate NOP agonist for an assay, as the higher affinity of full-length N/OFQ may be preferred for studies requiring maximal receptor occupancy, while the lower affinity of the fragment may be advantageous in systems where a more readily reversible agonist is desired or where high concentrations of full-length agonist lead to confounding off-target effects.

GPCR Radioligand Binding Receptor Pharmacology Opioid Receptor NOP Receptor

Equivalent Functional Activity at the NOP Receptor for Orphanin FQ(1-11) and Full-Length N/OFQ

Despite a 105-fold difference in binding affinity, Orphanin FQ(1-11) and full-length N/OFQ are equally efficacious in inhibiting forskolin-stimulated cAMP accumulation, a standard functional readout for Gi/o-coupled GPCRs [1]. Both compounds exhibit IC50 values of 1 nM or less in this assay [1]. This finding is crucial because it demonstrates that the binding affinity difference does not translate to a functional difference in this downstream signaling pathway. In stark contrast, a shorter fragment, N/OFQ(1-7), shows little to no activity [1]. This indicates that while the full N-terminus is not required for high-affinity binding, a longer sequence than the first seven amino acids is essential for functional coupling.

GPCR Functional Assay cAMP Receptor Signaling NOP Receptor

Intermediate In Vivo Potency of Orphanin FQ(1-11) Between N/OFQ and N/OFQ(1-13)

In a direct comparative study, the antinociceptive potency of Orphanin FQ(1-11) was found to be intermediate between that of full-length N/OFQ and the N/OFQ(1-13) fragment [1]. The calculated ID50 values (nmol, i.t.) for inhibiting capsaicin-induced nociception were 0.83 for N/OFQ, 2.5 for N/OFQ(1-13), and 4.75 for Orphanin FQ(1-11) [1]. This places the potency of Orphanin FQ(1-11) as 5.7-fold weaker than N/OFQ and 1.9-fold weaker than N/OFQ(1-13). This precise potency ranking is essential for researchers designing dose-response experiments and seeking a specific level of NOP receptor activation in vivo.

Pain Research In Vivo Pharmacology Dose-Response Spinal Cord Antinociception

Receptor Selectivity Profile: Orphanin FQ(1-11) Labels a Novel Site Distinct from Classical Opioid and N/OFQ Receptors

While both full-length N/OFQ and Orphanin FQ(1-11) are selective for the NOP receptor over classical opioid receptors (mu, delta, kappa), the fragment possesses a distinct selectivity profile . Studies show that a radiolabeled analog of Orphanin FQ(1-11), [125I][Tyr10]OFQ/N(1-11), labels a novel site in mouse brain with a selectivity profile intermediate between that of opioid and full-length N/OFQ receptors [1]. This finding is supported by in vivo data showing that the analgesic actions of Orphanin FQ(1-11) are reversed by the opioid antagonist diprenorphine, despite its lack of affinity for classical opioid receptors, whereas full-length N/OFQ analgesia is insensitive to this antagonist [2]. This indicates that Orphanin FQ(1-11) may be used to probe a unique receptor population or signaling complex not fully accessible with the endogenous ligand.

Receptor Pharmacology Radioligand Binding Opioid Receptor NOP Receptor Selectivity

Optimal Scientific and Preclinical Applications for Orphanin FQ(1-11) Based on Comparative Evidence


Sustained NOP Receptor Activation in In Vivo Pain Models

Due to its demonstrated longer duration of antinociceptive action compared to full-length N/OFQ [1], Orphanin FQ(1-11) is the preferred tool compound for preclinical pain studies requiring sustained NOP receptor signaling. Researchers can utilize this fragment to investigate the long-term effects of NOP activation on pain pathways, avoiding the rapid washout or degradation kinetics associated with the endogenous peptide. The lower potency (ID50 of 4.75 nmol i.t.) also allows for a wider dosing window to study sub-maximal receptor activation.

Probing NOP Receptor Functional Selectivity and Heterogeneity

The unique pharmacological profile of Orphanin FQ(1-11)—including its labeling of a novel binding site [2] and its distinct sensitivity to opioid antagonists [3]—makes it an essential reagent for exploring the heterogeneity of the N/OFQ-NOP system. It should be used in binding and signaling assays to differentiate between canonical NOP receptor signaling and potential alternative pathways or receptor complexes, a task for which full-length N/OFQ is not suitable.

Functional cAMP Assays Requiring a High-Efficacy NOP Agonist with Moderate Affinity

For researchers measuring NOP receptor-mediated inhibition of cAMP, Orphanin FQ(1-11) provides an ideal balance of high functional efficacy (IC50 ≤ 1 nM) [4] and moderate binding affinity (Ki = 55 nM) . This profile ensures robust, near-maximal functional responses in cell-based assays while allowing for easier washout in dynamic studies compared to the extremely high-affinity full-length N/OFQ. It is a superior choice when maximal receptor occupancy is not the primary goal.

Investigations of Endogenous N/OFQ Metabolism

As Orphanin FQ(1-11) has been identified as a major stable metabolite of full-length N/OFQ produced by neutral endopeptidase cleavage in the spinal cord [5], it is a necessary analytical standard and pharmacological tool for studies aimed at dissecting the in vivo processing and metabolism of the N/OFQ peptide. Using this fragment allows researchers to directly test the functional contribution of this specific metabolite to the overall pharmacological response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orphanin FQ(1-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.